trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16221686
InChI: InChI=1S/C18H25NO4/c1-2-19(12-14-8-10-16(11-9-14)17(20)21)18(22)23-13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol

trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC16221686

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
IUPAC Name 4-[[ethyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C18H25NO4/c1-2-19(12-14-8-10-16(11-9-14)17(20)21)18(22)23-13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,20,21)
Standard InChI Key APFFWBRJOWQZIE-UHFFFAOYSA-N
Canonical SMILES CCN(CC1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Identity and Configuration

The compound’s IUPAC name, 4-[[ethyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid, reflects its trans-configuration, where the ethylamino-methyl and carboxylic acid groups occupy axial positions on the cyclohexane ring . Key molecular properties include:

PropertyValue
Molecular FormulaC₁₈H₂₅NO₄
Molecular Weight319.4 g/mol
CAS Registry Number2137135-80-7
SMILES NotationCCN(CC1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChI KeyAPFFWBRJOWQZIE-UHFFFAOYSA-N

The trans stereochemistry is critical for its biological activity and synthetic utility, as it influences molecular interactions and stability .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remains unpublished, analogous trans-cyclohexane derivatives exhibit chair conformations with equatorial substituents minimizing steric strain . Infrared (IR) spectroscopy typically reveals peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of the benzyloxycarbonyl group) . Nuclear magnetic resonance (NMR) spectra show distinct signals for the ethyl group (δ 1.1–1.3 ppm, triplet) and benzyl protons (δ 7.2–7.4 ppm, multiplet) .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of trans 4-({(benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid involves multi-step strategies emphasizing stereocontrol and functional group compatibility:

Protection and Alkylation

  • Amino Protection: The ethylamine group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃), forming the Cbz-ethylamino intermediate .

  • Cyclohexane Ring Formation: Cyclization via Friedel-Crafts alkylation or catalytic hydrogenation of aromatic precursors yields the cyclohexane backbone .

  • Carboxylic Acid Introduction: Hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) under acidic or basic conditions generates the free carboxylic acid .

Stereoselective Methods

Industrial-scale production leverages ruthenium-catalyzed hydrogenation for simultaneous reduction and trans-isomerization of cis-intermediates. For example, p-aminomethylbenzoic acid derivatives are treated with Ru/C catalysts under H₂ pressure (20–200 kg/cm²) at 70–200°C, achieving >75% trans-selectivity in a one-pot process .

Optimization and Yield Enhancement

  • Catalyst Selection: Ruthenium oxide (RuO₂) outperforms palladium or platinum in minimizing byproducts like deaminated derivatives .

  • Solvent Systems: Aqueous HCl or NaOH solutions enhance reaction rates, while methanol/water mixtures improve solubility .

  • Purification: Recrystallization from ethanol/water yields >95% purity, as confirmed by HPLC .

Chemical Properties and Reactivity

Stability and Degradation

The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic media:

  • Cbz Deprotection: Treatment with HBr/acetic acid or catalytic hydrogenation removes the benzyloxycarbonyl group, yielding the free amine.

  • Decarboxylation: Heating above 200°C induces CO₂ loss, forming 4-(ethylaminomethyl)cyclohexane .

Functional Group Reactivity

  • Carboxylic Acid: Forms salts with bases (e.g., sodium carboxylate) and esters via Fischer esterification .

  • Ethylamino Group: Participates in Schiff base formation with aldehydes and acylation with acid chlorides .

Applications in Pharmaceutical Research

Intermediate in Peptide Synthesis

The Cbz group serves as a temporary protecting group for amines, enabling sequential peptide coupling. For instance, the compound has been used in the synthesis of γ-aminobutyric acid (GABA) analogs with enhanced blood-brain barrier permeability .

Drug Candidate Development

  • Anticonvulsants: Structural analogs inhibit glutamate decarboxylase, showing promise in epilepsy models .

  • Anti-Inflammatory Agents: Derivatives act as PPAR-γ agonists, reducing cytokine production in macrophage assays .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceApplication
Cis-4-aminomethylcyclohexane-1-carboxylic acidCis-configurationLower metabolic stability
4-(Boc-amino)cyclohexanecarboxylic acidtert-butoxycarbonyl protectionSolid-phase peptide synthesis
Tranexamic acidSmaller cyclohexane substituentsAntifibrinolytic agent

The trans configuration of the subject compound confers superior enzymatic resistance compared to cis isomers, as demonstrated in pharmacokinetic studies .

Future Directions and Challenges

Scalability and Cost Reduction

Current methods rely on expensive ruthenium catalysts. Research into iron- or nickel-based alternatives could lower production costs .

Expanding Therapeutic Utility

Ongoing studies explore its use in targeted drug delivery systems, leveraging the Cbz group for pH-sensitive release mechanisms .

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